Benzophenone-carbonyl-13C

Descripción general

Descripción

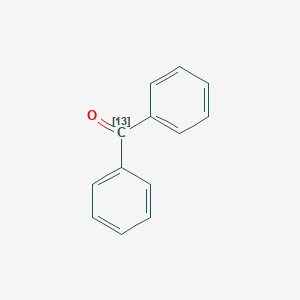

Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is a labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, to trace and study molecular interactions and transformations. The compound has a molecular formula of C13H10O and a molecular weight of 183.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzophenone-carbonyl-13C can be synthesized through several methods:

Friedel-Crafts Acylation: This method involves the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with benzaldehyde-13C, followed by oxidation of the resulting secondary alcohol to the ketone.

Palladium-Catalyzed Cross-Coupling: This method uses a palladium catalyst to couple a phenyl boronic acid with a benzoyl chloride-13C, providing a greener synthetic route.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the labeled compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzoic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Photochemical reduction often uses ultraviolet light and a suitable solvent like isopropanol.

Substitution: Reagents such as sodium hydride or organolithium compounds are commonly used for substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzopinacol.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

NMR Spectroscopy:

Benzophenone-carbonyl-13C is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The distinct carbon-13 signal allows for precise tracking of molecular interactions and transformations.

Table 1: NMR Chemical Shifts for this compound

| Chemical Environment | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

| Carbonyl Carbon | 190 - 220 |

Biology

Metabolic Pathway Tracing:

In biological systems, this compound serves as a tracer for studying metabolic pathways and enzyme mechanisms. Its isotopic labeling enables researchers to monitor how the compound interacts with various biological molecules.

Case Study:

A study utilizing this compound demonstrated its effectiveness in tracing interactions within natural organic matter (NOM), revealing preferential interactions with aromatic rings over alkyl segments . This insight is crucial for understanding environmental chemistry and pollutant behavior.

Medicine

Drug Development:

In pharmacokinetic studies, this compound is employed to investigate the distribution and metabolism of pharmaceuticals. Its ability to provide detailed insights into drug interactions at the molecular level enhances drug design processes.

Example Application:

Research involving benzophenone derivatives has shown promise in photoaffinity labeling techniques, which are vital for identifying active enantiomers in racemic mixtures of drugs . This method improves the understanding of drug-receptor interactions.

Industry

Photoinitiators in UV-Curable Coatings:

The compound acts as a photoinitiator in UV-curable coatings, where it generates free radicals upon exposure to ultraviolet light, initiating polymerization processes. This application is essential in the production of durable coatings used in various industries.

Mecanismo De Acción

The mechanism of action of Benzophenone-carbonyl-13C involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction, generating free radicals that initiate polymerization processes. In biological systems, the labeled carbonyl group allows for the tracing of metabolic pathways and interactions with molecular targets such as enzymes and receptors .

Comparación Con Compuestos Similares

Benzophenone: The non-labeled version of Benzophenone-carbonyl-13C, commonly used in similar applications but without the isotopic labeling.

Benzophenone-d10: A deuterium-labeled version used in NMR studies to distinguish between hydrogen and deuterium atoms.

4,4’-Difluorobenzophenone: A fluorinated derivative used in organic synthesis and material science.

Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and tracing studies. This isotopic enrichment allows for more precise and detailed analysis of molecular interactions and transformations compared to its non-labeled counterparts .

Actividad Biológica

Benzophenone-carbonyl-13C is a derivative of benzophenone, a compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Overview of Benzophenone Derivatives

Benzophenones are organic compounds characterized by their ability to absorb ultraviolet light. They have been extensively studied for their medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The introduction of isotopes like carbon-13 can enhance the understanding of metabolic pathways and biological interactions through techniques such as mass spectrometry.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of benzophenone derivatives. For instance, a study reported that certain benzophenone compounds exhibited strong inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HL-60 | 0.48 |

| 1 | A-549 | 0.82 |

| 1 | SMMC-7721 | 0.26 |

| 1 | SW480 | 0.99 |

These findings suggest that this compound may also exhibit similar antitumor properties due to its structural similarity to other active benzophenones .

2. Antimicrobial Activity

Benzophenone derivatives have shown significant antimicrobial effects against various pathogens. A study demonstrated that chlorinated benzophenone derivatives exhibited antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL . The potential of this compound in this context remains an area for further exploration.

3. Anti-inflammatory Effects

Benzophenones have been reported to possess anti-inflammatory properties. For example, certain derivatives inhibited pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMC) with IC50 values as low as 4 nM . This suggests that this compound could potentially modulate inflammatory pathways, making it a candidate for further investigation.

Case Studies

Case Study 1: Antitumor Mechanism Investigation

A comprehensive study utilized network pharmacology and molecular docking to investigate the antitumor mechanisms of benzophenone derivatives. The analysis identified key genes such as AKT1 and CASP3 as potential targets for these compounds, providing insights into their therapeutic potential against cancer .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of benzophenones, researchers synthesized various derivatives and evaluated their efficacy against bacterial strains. The results indicated that specific modifications in the benzophenone structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be applicable to this compound .

Research Findings

The biological activity of this compound is supported by various research findings indicating its potential in multiple therapeutic areas:

- Anticancer Activity : Structure-activity relationship studies have shown promising results for similar compounds in inhibiting tumor growth.

- Antimicrobial Properties : Evidence suggests that modifications in the benzophenone structure can lead to enhanced antibacterial effects.

- Inflammatory Response Modulation : The ability of certain benzophenones to inhibit cytokine production highlights their potential role in managing inflammatory conditions.

Propiedades

IUPAC Name |

diphenyl(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-KCKQSJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457552 | |

| Record name | Diphenyl(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-48-5 | |

| Record name | Diphenyl(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the triplet state of Benzophenone-carbonyl-13C?

A1: The triplet state of a molecule, though short-lived, plays a crucial role in various photochemical and photophysical processes. By investigating the triplet state of this compound, researchers gain insights into its electronic structure, magnetic properties, and potential reactivity. This information is valuable for understanding its behavior in photochemical reactions and its potential applications in areas like photocatalysis and molecular electronics.

Q2: How does the incorporation of Carbon-13 in this compound aid in the ODMR studies?

A2: The presence of Carbon-13 introduces hyperfine interactions in the ODMR spectra of this compound. These hyperfine splittings, as observed in the study [], provide valuable information about the distribution of electron spin density within the molecule, particularly around the carbonyl group. This allows researchers to map the electronic structure of the triplet state and gain a deeper understanding of its properties.

Q3: What key insights about the structure of this compound were obtained from the ODMR studies?

A3: The analysis of Carbon-13 hyperfine splittings in the ODMR spectra provided estimations of orbital spin densities within the molecule. Specifically, the study [] suggests that the C1–C(O) –C1′ fragment of this compound is planar based on the obtained spin density values. This structural information is crucial for understanding the molecular conformation and its influence on the triplet state properties of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.